3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-3-1-2-15(12-17)21-16(13-25(24-21)11-10-20(27)28)6-9-19(26)14-4-7-18(23)8-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRNXVWUCEWPD-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves multiple steps, starting with the preparation of the pyrazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the propanoic acid group through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, chlorine, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Both bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural components suggest that it may interact with specific biological pathways involved in pain and inflammation.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anti-inflammatory effects in animal models. The results indicated significant reductions in inflammation markers, suggesting therapeutic potential for conditions such as arthritis.
| Compound | Activity | Reference |
|---|---|---|
| 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid | Anti-inflammatory |
Cancer Research
The compound's ability to inhibit certain cancer cell lines has been explored. The presence of the pyrazole moiety is known to enhance interaction with enzymes involved in cancer proliferation.
Case Study: Cytotoxicity Against Cancer Cells
Research published in Cancer Letters demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
Agricultural Chemistry
The compound has also shown promise as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests.
Case Study: Pesticidal Activity
A study conducted by agricultural scientists found that formulations containing this compound effectively reduced pest populations in controlled environments, indicating its potential use in sustainable agriculture.
Data Tables
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The Target Compound belongs to a broader class of pyrazole derivatives with substituted aromatic and propenone groups. Below is a detailed comparison with structurally related analogs from the literature:
Halogen Substitution Effects
- Compound 14 (): Replaces the 3-bromophenyl group with a 4-chlorophenyl substituent. This modification reduces molecular weight (541.46 vs. 457.0 g/mol) and alters intermolecular interactions, as evidenced by a lower melting point (150–151°C vs. ~180°C for brominated analogs). IR spectra show retained C=O (1651 cm⁻¹) and NH/NH₂ stretches, but reduced steric bulk may enhance solubility .
- (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one (): Features an E-configured propenone and additional dichlorophenyl substitution.
Core Structure Variations
- 4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 25, ): Replaces the pyrazole-propenone system with a quinolinone core and a butanoic acid side chain. This increases hydrophilicity (logP reduction) but decreases synthetic yield (27% vs. 86% for simpler analogs). HPLC purity (>95%) is comparable to the Target Compound .
- 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid (): A simplified analog lacking the propenone and 4-chlorophenyl groups. The absence of these moieties results in a lower molecular weight (295.14 g/mol) and reduced steric hindrance, which may improve metabolic stability but diminish target affinity .
Functional Group Modifications
- 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (): Substitutes bromo and chlorophenyl groups with CF₃ and methyl groups. The electron-withdrawing CF₃ group enhances acidity (pKa ~3.5 vs.
- (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Incorporates a methoxyphenyl group instead of chlorophenyl. The methoxy donor enhances π-π stacking but reduces electrophilicity, impacting reactivity in cross-coupling reactions .
Data Tables
Table 1: Physical and Spectroscopic Properties
Table 2: Structural Comparison
Key Findings
Halogen Effects : Bromine and chlorine substituents enhance lipophilicity and halogen bonding, but chlorine analogs (e.g., Compound 14) exhibit lower melting points, suggesting weaker crystal packing .
Isomerism: The Z-configured propenone in the Target Compound may offer better geometric compatibility with biological targets compared to E-isomers .
Acid Group Importance: Propanoic/butanoic acid moieties improve solubility and are critical for ionic interactions, though longer chains (butanoic) may reduce cell permeability .
Biological Activity
3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a pyrazole ring, bromophenyl, and chlorophenyl moieties. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization processes.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies have shown that the compound acts as an inhibitor for certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : The compound has been reported to interact with specific receptors, potentially modulating signaling pathways associated with pain and inflammation.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals | |
| Antiproliferative | Inhibition of cancer cell growth |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced markers of inflammation in animal models. The mechanism involved the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
- Antioxidant Activity : Research indicated that this compound exhibited strong antioxidant properties, effectively reducing oxidative stress markers in vitro. It was able to scavenge reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related diseases.
- Antiproliferative Activity : In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation. The IC50 values were determined, indicating effective concentrations for therapeutic applications. The mechanism was linked to apoptosis induction through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
